molecular formula C12H17BClNO4 B2705792 {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid CAS No. 2377605-74-6

{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid

Cat. No.: B2705792
CAS No.: 2377605-74-6
M. Wt: 285.53
InChI Key: SDSZOKCFXREYFN-UHFFFAOYSA-N
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Description

{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid is a useful research compound. Its molecular formula is C12H17BClNO4 and its molecular weight is 285.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid serves as a precursor in the synthesis of complex organic molecules due to its boronic acid functional group, which is highly reactive in cross-coupling reactions. An example is its use in the synthesis of molecules with potential molluscicidal properties, demonstrating the role of boronic acid derivatives in developing new agrochemicals (Duan et al., 2014). Additionally, the compound participates in novel boronic acid Mannich reactions, showcasing its utility in creating morpholinoalkanones, indicating its potential in pharmaceutical synthesis (S. Stas & K. Tehrani, 2007).

Biological Activities and Applications

Boronic acid derivatives, including this compound, have been explored for various biological activities. For instance, the interaction of boronic acid derivatives with enzymes and their potential as enzyme inhibitors is a critical area of research, which may lead to new therapeutic agents. The study of hydrolysis mechanisms and the specific effects of boric acid provides insights into enzyme catalysis and inhibition processes (Hiroaki Nagamatsu et al., 1984).

Sensing and Detection Applications

The fluorescence quenching properties of boronic acid derivatives highlight their potential use in sensing applications. Studies have demonstrated the use of boronic acid derivatives in detecting anions and cations through changes in fluorescence, offering a pathway for developing new sensors for environmental monitoring and biomedical diagnostics (H. S. Geethanjali et al., 2015).

Advanced Material Synthesis

The role of boronic acids in material science, particularly in the formation of novel polymers and nanomaterials, is an area of significant interest. The synthesis of compounds with specific boronic acid groups can lead to materials with unique properties, such as self-healing polymers, smart coatings, and sensors. For example, the synthesis of complex boron compounds for applications in organic light-emitting diodes (OLEDs) and photoluminescent materials underscores the versatility of boronic acids in advanced material design (Kai Zhang et al., 2018).

Mechanism of Action

Target of Action

Boronic acids, including {4-chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, this compound interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the this compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction enables the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s important to note that the rate of hydrolysis of boronic esters, such as this compound, can be influenced by the ph of the environment .

Result of Action

The result of the action of this compound in Suzuki–Miyaura cross-coupling reactions is the formation of carbon-carbon bonds. These bonds are fundamental in the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters, including this compound, can be considerably accelerated at physiological pH .

Properties

IUPAC Name

[4-chloro-2-(2-morpholin-4-ylethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO4/c14-10-1-2-11(13(16)17)12(9-10)19-8-5-15-3-6-18-7-4-15/h1-2,9,16-17H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSZOKCFXREYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)OCCN2CCOCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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